molecular formula C5H3BrClN3O B13128836 6-Bromo-3-chloropyrazine-2-carboxamide

6-Bromo-3-chloropyrazine-2-carboxamide

Katalognummer: B13128836
Molekulargewicht: 236.45 g/mol
InChI-Schlüssel: DQQBBQFKCHHSRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H3BrClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloropyrazine-2-carboxamide typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 6-bromo-3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions can yield 6-fluoro-3-chloropyrazine-2-carboxamide .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-chloropyrazine-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is often used to inhibit enzymes or proteins involved in disease pathways. For example, it can inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-3-chloropyrazine-2-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical reactivity.

Eigenschaften

Molekularformel

C5H3BrClN3O

Molekulargewicht

236.45 g/mol

IUPAC-Name

6-bromo-3-chloropyrazine-2-carboxamide

InChI

InChI=1S/C5H3BrClN3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)

InChI-Schlüssel

DQQBBQFKCHHSRP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C(=N1)Cl)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.